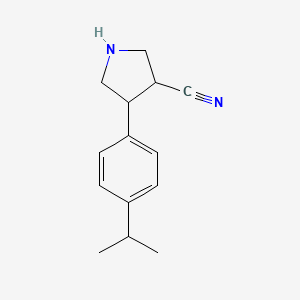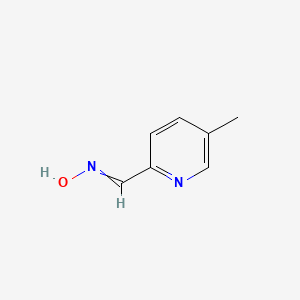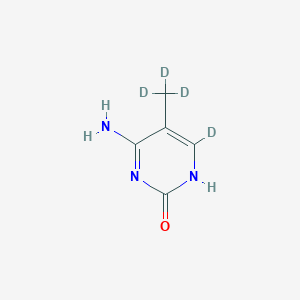
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is a deuterated derivative of a pyrimidine compound. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides and nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one typically involves the deuteration of a precursor pyrimidine compound. Deuteration can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst.
Chemical Exchange: Using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes, where the precursor compound is exposed to deuterium gas under controlled conditions to achieve the desired level of deuteration.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.
科学的研究の応用
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and materials.
作用機序
The mechanism of action of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, leading to altered biological activity.
類似化合物との比較
Similar Compounds
4-amino-5-methyl-1H-pyrimidin-2-one: A non-deuterated analog.
4-amino-6-chloro-5-methyl-1H-pyrimidin-2-one: A chlorinated derivative.
4-amino-5-(trideuteriomethyl)-1H-pyrimidin-2-one: A partially deuterated analog.
Uniqueness
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is unique due to its high level of deuteration, which can significantly impact its chemical and biological properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for research and industrial applications.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
129.15 g/mol |
IUPAC名 |
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
InChIキー |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=O)N1)N)C([2H])([2H])[2H] |
正規SMILES |
CC1=CNC(=O)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-[13C5]Xylose](/img/structure/B13442157.png)
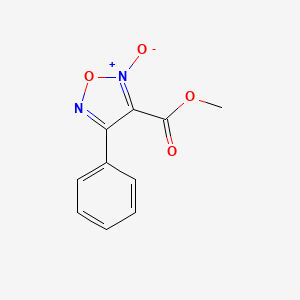
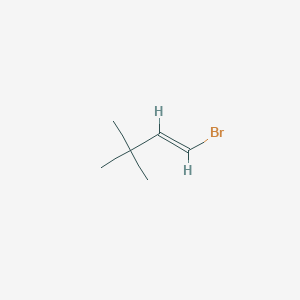
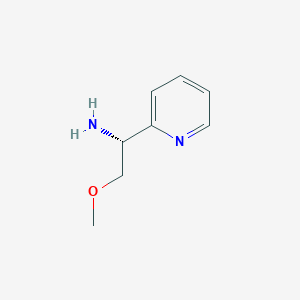
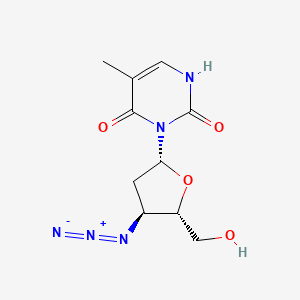

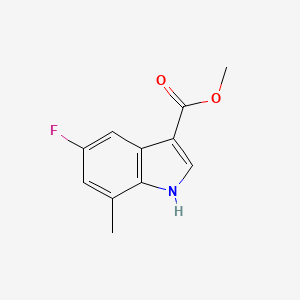
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)

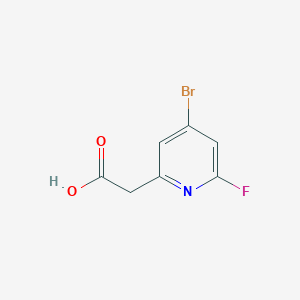
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
